REACTION_SMILES
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[C:3]([CH3:4])([CH3:5])([CH3:6])[O:7][C:8](=[O:9])[N:10]1[CH2:11][CH2:12][CH:13]([CH2:16][CH2:17][OH:18])[CH2:14][CH2:15]1.[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[Cl:19][c:20]1[n:21][c:22]([S:27][CH3:28])[n:23][c:24]([Cl:26])[cH:25]1.[H-:2].[Na+:1]>>[C:3]([CH3:4])([CH3:5])([CH3:6])[O:7][C:8](=[O:9])[N:10]1[CH2:11][CH2:12][CH:13]([CH2:16][CH2:17][O:18][c:24]2[n:23][c:22]([S:27][CH3:28])[n:21][c:20]([Cl:19])[cH:25]2)[CH2:14][CH2:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC(CCO)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1nc(Cl)cc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CSc1nc(Cl)cc(OCCC2CCN(C(=O)OC(C)(C)C)CC2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |